molecular formula C21H22O5S B11434246 Ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-(thiophen-2-YL)cyclohex-3-ene-1-carboxylate

Ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-(thiophen-2-YL)cyclohex-3-ene-1-carboxylate

Cat. No.: B11434246
M. Wt: 386.5 g/mol
InChI Key: MRBNONZOVPMMID-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-(thiophen-2-YL)cyclohex-3-ene-1-carboxylate is a synthetic organic compound that belongs to the class of cyclohexene derivatives This compound is characterized by the presence of a dimethoxyphenyl group, a thiophene ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-(thiophen-2-YL)cyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Cyclohexene Ring: Starting from a suitable precursor, the cyclohexene ring can be formed through cyclization reactions.

    Introduction of the Dimethoxyphenyl Group: This step may involve electrophilic aromatic substitution or other coupling reactions.

    Incorporation of the Thiophene Ring: The thiophene ring can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-(thiophen-2-YL)cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-(thiophen-2-YL)cyclohex-3-ene-1-carboxylate depends on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-(furan-2-YL)cyclohex-3-ene-1-carboxylate: Similar structure with a furan ring instead of a thiophene ring.

    Ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-(pyridin-2-YL)cyclohex-3-ene-1-carboxylate: Similar structure with a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in Ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-(thiophen-2-YL)cyclohex-3-ene-1-carboxylate may confer unique electronic and steric properties, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C21H22O5S

Molecular Weight

386.5 g/mol

IUPAC Name

ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-thiophen-2-ylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C21H22O5S/c1-4-26-21(23)20-15(19-6-5-9-27-19)10-14(11-16(20)22)13-7-8-17(24-2)18(12-13)25-3/h5-9,11-12,15,20H,4,10H2,1-3H3

InChI Key

MRBNONZOVPMMID-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC(=C(C=C2)OC)OC)C3=CC=CS3

Origin of Product

United States

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